(3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine
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Overview
Description
(3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been of great interest to the scientific community in recent years. It is a member of the amine family of organic compounds and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of (3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. For example, in cancer cells, the compound may inhibit the activity of enzymes that are involved in cell division and growth.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that the compound has potent anticancer activity against a wide range of cancer cell lines. It has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine is its potency as a drug candidate. It has been found to be effective at low concentrations, which makes it a promising candidate for further development. However, one of the limitations of the compound is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research on (3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine. One of the most important areas of research is the development of new drugs based on the compound. Researchers are also exploring the use of the compound as a ligand in the development of new catalysts for organic synthesis. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies. Finally, researchers are also exploring ways to improve the solubility of the compound, which could make it more useful in certain experiments.
Synthesis Methods
The synthesis of (3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine involves a multi-step process. The first step involves the reaction of 3,4-difluorobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
(3,4-difluorobenzyl)(2,4-dimethoxybenzyl)amine has been used in various scientific research applications. One of the most important applications is in the field of medicinal chemistry. The compound has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a ligand in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-20-13-5-4-12(16(8-13)21-2)10-19-9-11-3-6-14(17)15(18)7-11/h3-8,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGOBJDHNDHSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.